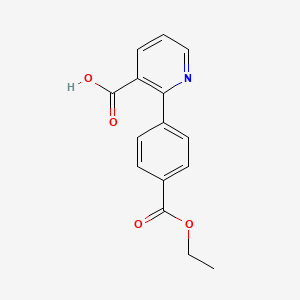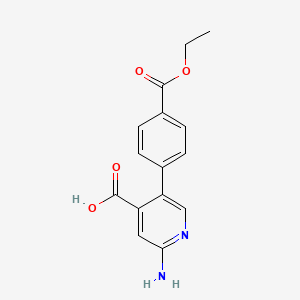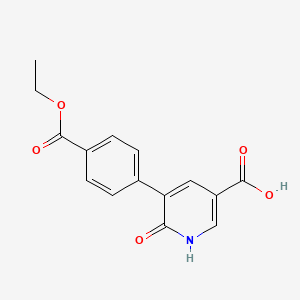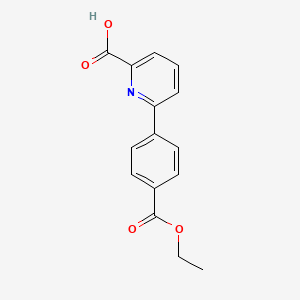
6-(4-Ethoxycarbonylphenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Ethoxycarbonylphenyl)picolinic acid is an organic compound belonging to the family of pyridinecarboxylic acids. It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethoxycarbonylphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, halide, palladium catalyst, base (e.g., potassium carbonate)
Solvent: A mixture of water and an organic solvent (e.g., ethanol)
Temperature: Typically conducted at elevated temperatures (50-80°C)
Time: Reaction times can vary from a few hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(4-Ethoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxycarbonyl group to a carboxylic acid
Reduction: Reduction of the nitro group (if present) to an amine
Substitution: Halogenation of the aromatic ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2)
Major Products:
Oxidation: Formation of 6-(4-Carboxyphenyl)picolinic acid
Reduction: Formation of 6-(4-Aminophenyl)picolinic acid
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
6-(4-Ethoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-(4-Ethoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions through its picolinic acid moiety, forming stable complexes. These complexes can then interact with biological molecules, potentially altering their function. The ethoxycarbonyl group may also play a role in modulating the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Picolinic Acid: A simpler analog without the ethoxycarbonylphenyl group
Nicotinic Acid: An isomer with the carboxyl group at the 3-position
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position
Comparison: 6-(4-Ethoxycarbonylphenyl)picolinic acid is unique due to the presence of the ethoxycarbonylphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other picolinic acid derivatives and enhances its versatility in various applications .
Eigenschaften
IUPAC Name |
6-(4-ethoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-8-6-10(7-9-11)12-4-3-5-13(16-12)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAPDHQDDKYCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392656.png)
![3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392658.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392665.png)
![5-[3-(N-ETHYLAMINOCARBONYL)PHENYL]-2-METHOXYNICOTINIC ACID](/img/structure/B6392687.png)
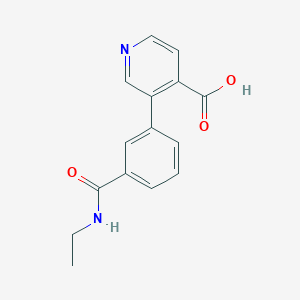
![2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6392697.png)


![5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid](/img/structure/B6392720.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392723.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid](/img/structure/B6392729.png)
